
Benzethonium chloride
Overview
Description
Benzethonium chloride (C₂₇H₄₂ClNO₂, CAS 121-54-0) is a quaternary ammonium compound (QAC) with broad-spectrum antimicrobial, surfactant, and antiseptic properties. It is widely used in disinfectants, cosmetics, ophthalmic solutions, and pharmaceuticals due to its ability to disrupt microbial membranes . Regulatory bodies like the USP have established pharmacopeial standards for its purity, with recent revisions accommodating market formulations .
Scientific Research Applications
Anticancer Research
Recent studies have highlighted the potential of benzethonium chloride as a therapeutic agent in cancer treatment. A notable study demonstrated that BZN significantly inhibits lung cancer cell proliferation and induces apoptosis in a dose-dependent manner. The compound enhances the sensitivity of lung cancer cells to gefitinib, a common treatment for specific lung cancer patients. In vivo experiments showed that BZN markedly suppressed tumor growth in nude mice without causing significant toxicity to vital organs .
Antimicrobial Applications
This compound is widely used as a topical antimicrobial agent due to its broad-spectrum activity against bacteria, fungi, and viruses. It is commonly found in:
- First Aid Products : Used at concentrations of 0.1-0.2% to reduce bacteria on the skin.
- Cosmetics and Toiletries : Included in mouthwashes, anti-itch ointments, and antibacterial wipes .
Microbiocidal Activity
BZN exhibits significant microbiocidal activity, making it effective in disinfectants and antiseptics. Its mechanism involves disrupting microbial cell membranes, leading to cell lysis .
Pharmaceutical Formulations
In pharmaceutical applications, this compound serves as an excipient and active ingredient in various formulations:
- Injectable Solutions : BZN is utilized in parenteral nutrition solutions due to its compatibility with other compounds without causing precipitation or adverse reactions .
- Topical Formulations : It is incorporated into creams and ointments for its antiseptic properties.
Research on Environmental Applications
This compound has also been studied for its role in environmental science, particularly concerning water purification:
- Removal of Contaminants : Research indicates that BZN can enhance the removal of arsenic from water when used with cationic surfactant micelles . This application highlights its potential as an environmentally friendly agent for treating contaminated water sources.
Regulatory Status and Safety
The FDA has approved this compound for use in various products; however, it is not permitted as a food additive in the U.S. or Europe due to safety concerns regarding higher toxicity compared to other surfactants. Long-term studies have shown no carcinogenic effects in rats .
Case Studies and Data Tables
Application Area | Description | Key Findings |
---|---|---|
Anticancer Research | Inhibition of lung cancer cell growth | Induces apoptosis; enhances gefitinib sensitivity |
Antimicrobial Products | Active ingredient in antiseptics | Broad-spectrum efficacy against pathogens |
Pharmaceutical Formulations | Used as an excipient in injectable solutions | Compatible with other nutrients |
Environmental Science | Water purification agent | Effective in removing arsenic from contaminated water |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of benzethonium chloride that influence experimental design in antimicrobial studies?
this compound (BZT) is a quaternary ammonium compound (QAC) with solubility in water, alcohols, chloroform, and acetone. Its stability is pH-dependent (optimal between 4.8–7.0), and it exhibits UV absorbance peaks at ~274 nm, critical for spectrophotometric quantification . Solutions must avoid soap, tissue debris, or acidic/salty environments, which precipitate or inactivate BZT . For antimicrobial assays, ensure pH compatibility and avoid anionic surfactants to maintain efficacy.
Q. How can researchers ensure purity and stability of this compound in solution-based experiments?
- Purity validation : Use HPLC with a triethylamine-phosphate buffer (pH 3.0) for separation. System suitability requires resolution ≥7.0 between BZT and methylbenzethonium peaks, tailing factor ≤2.0, and RSD ≤1.0% .
- Stability : Store solutions in tight, light-resistant containers. Drying at 105°C for 4 hours ensures ≤5% moisture content . Avoid alkaline conditions to prevent reversion to free amine forms .
Q. What analytical methods are recommended for quantifying this compound in complex matrices (e.g., biological samples)?
- HPLC : Use a C18 column with UV detection at 274 nm. Calibrate with USP-certified standards (97.0–103.0% purity) .
- Titration : Sodium tetraphenylboron volumetric solution (0.004 M) can quantify BZT, with 1 mL equivalent to 8.962 mg .
- Qualitative tests : Silver nitrate precipitates chloride ions (white precipitate soluble in NH₄OH) .
Advanced Research Questions
Q. How do impurities in this compound impact its biological activity, and what methods detect these contaminants?
Impurities include benzyl chloride derivatives, sodium chloride, and residual amines. These can alter antimicrobial efficacy or induce cytotoxicity.
- Detection : HPLC with a mobile phase of acetonitrile-phosphate buffer identifies impurities at 1 µg/mL sensitivity. Total impurities must be ≤1.0% .
- Impact : Trace benzaldehyde or benzyl alcohol may reduce membrane disruption efficiency, a key antimicrobial mechanism .
Q. What methodological approaches address contradictions in this compound’s efficacy against gram-negative bacteria?
Studies report variable efficacy due to:
- Biofilm interference : Use standardized biofilm disruption protocols (e.g., ASTM E2871) .
- Neutralization by organic matter : Pre-treat samples with Tween-80 or lecithin to mimic real-world conditions .
- Synergy testing : Combine BZT with EDTA to enhance gram-negative permeability .
Q. How can researchers study this compound’s adsorption kinetics on materials (e.g., nonwoven fabrics)?
- Dynamic UV spectroscopy : Monitor absorbance changes at 274 nm to calculate adsorption rates.
- Weber-Morris diffusion model : Fit adsorption data to distinguish pore diffusion vs. surface binding .
- Table 1 : Example adsorption parameters for nonwoven fabric:
Initial Conc. (mg/mL) | Adsorption Capacity (mg/g) | Rate Constant (min⁻¹) |
---|---|---|
0.5 | 12.3 | 0.045 |
1.0 | 24.7 | 0.032 |
Q. What mechanisms underlie this compound’s anticancer activity in head and neck squamous cell carcinoma (HNSCC)?
BZT induces apoptosis via mitochondrial depolarization (ΔΨM loss) and caspase activation.
- In vitro : IC₅₀ = 3.8 µM (FaDu cells) vs. 17.0 µM (normal fibroblasts) .
- In vivo : Delays xenograft growth and enhances radiotherapy efficacy .
- Mechanistic assays : Use JC-1 dye for ΔΨM measurement and Annexin V/PI staining for apoptosis .
Q. How can researchers assess this compound’s safety profile in pharmacological studies?
- Cardiotoxicity screening : Patch-clamp assays for HERG channel inhibition (IC₅₀ = 4–17 nM) .
- Endocrine disruption : OECD TG 456 (Aromatase inhibition assay) .
- Genotoxicity : Ames test ± metabolic activation (S9 fraction) .
Q. Contradictions and Research Gaps
Q. Why do regulatory bodies express conflicting views on this compound’s safety and efficacy?
- FDA : Insufficient data for OTC antifungal claims due to variable gram-negative efficacy .
- USP : Revised monographs (2019) relaxed impurity limits to accommodate batch variability .
- NTP : Classified BZT as a potential carcinogen (animal models) and endocrine disruptor .
Q. What experimental designs reconcile discrepancies in this compound’s antimicrobial spectrum?
- Standardized MIC/MBC testing : Follow CLSI guidelines with ATCC reference strains.
- Matrix-specific testing : Evaluate efficacy in saliva/mucus analogs for mucosal applications .
- Resistance monitoring : Serial passage assays to detect adaptive tolerance .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Compounds Compared :
- Methylbenzethonium chloride (CAS 1320-44-1): A methylated derivative of this compound.
- Benzalkonium chloride (C16/C18) (CAS 122-19-0/147228-80-6): A homologous QAC with varying alkyl chain lengths.
Property | This compound | Methylthis compound | Benzalkonium Chloride (C16) |
---|---|---|---|
Molecular Formula | C₂₇H₄₂ClNO₂ | C₂₈H₄₄ClNO₂·H₂O | C₂₅H₄₆ClN |
Molecular Weight | 448.08 g/mol | 482.27 g/mol | 424.15 g/mol (C16) |
Solubility | Water, alcohols, acetone, chloroform | Water, alcohols, cellosolve | Water, ethanol |
UV Absorbance Peak | 274 nm | 275 nm | Not reported |
Primary Applications | Disinfectants, anticancer | Antimicrobials | Preservatives, sanitizers |
Structural Insights :
- Benzethonium and methylbenzethonium share a phenoxyethoxyethyl backbone but differ in methylation (methylbenzethonium has a methyl group on the benzene ring) .
- Benzalkonium chloride lacks the phenoxy group, featuring a simpler benzyl-alkyl structure .
Antimicrobial and Anticancer Activity
Efficacy Against Pathogens:
All three compounds disrupt microbial membranes via surfactant activity. This compound and methylthis compound exhibit similar LD₅₀ values in embryonic stem cells (7 μM) but differ in toxicity to mouse embryonic fibroblasts (MEFs: 25 μM vs. 20 μM) . Benzalkonium chloride is less selective, with broader cytotoxicity in mammalian cells .
Cancer Cell Selectivity:
- This compound shows potent anticancer activity (IC₅₀ = 3.8 μM in FaDu hypopharyngeal cancer cells vs. 42.2 μM in normal fibroblasts) .
- Limited data exist for methylbenzethonium and benzalkonium chloride in cancer models, though benzalkonium is primarily used for antimicrobial purposes .
Toxicity Profiles
Environmental Impact :
- Benzethonium and benzalkonium chloride persist in aquatic environments, with benzalkonium showing higher toxicity to crustaceans (e.g., Ceriodaphnia dubia) .
Regulatory and Pharmaceutical Considerations
- Purity Standards : USP mandates 97–103% purity for this compound, with relaxed unspecified impurity limits since 2019 . Benzalkonium chloride follows similar pharmacopeial guidelines .
- Impurities : Benzethonium may contain benzyl chloride derivatives; benzalkonium impurities include alkyl homologs .
- Applications :
Properties
IUPAC Name |
benzyl-dimethyl-[2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethyl]azanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42NO2.ClH/c1-26(2,3)22-27(4,5)24-13-15-25(16-14-24)30-20-19-29-18-17-28(6,7)21-23-11-9-8-10-12-23;/h8-16H,17-22H2,1-7H3;1H/q+1;/p-1 | |
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Description | Data deposited in or computed by PubChem | |
InChI Key |
UREZNYTWGJKWBI-UHFFFAOYSA-M | |
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Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCC[N+](C)(C)CC2=CC=CC=C2.[Cl-] | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42NO2.Cl, C27H42ClNO2 | |
Record name | BENZETHONIUM CHLORIDE | |
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DSSTOX Substance ID |
DTXSID6023810 | |
Record name | Benzethonium chloride | |
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Molecular Weight |
448.1 g/mol | |
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Physical Description |
Benzethonium chloride appears as odorless white crystals or powder with a very bitter taste. A 1% solution in water is slightly alkaline to litmus. (NTP, 1992), Colorless or white solid in various forms; Hygroscopic; Soluble in water; [ICSC] White powder; [MSDSonline] Very bitter taste; 1% solution has a pH of 4.8-5.5; [HSDB], COLOURLESS OR WHITE HYGROSCOPIC SOLID IN VARIOUS FORMS. | |
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Solubility |
10 to 50 mg/mL at 64 °F (NTP, 1992), VERY SOL IN WATER GIVING FOAMY, SOAPY SOLN; SOL IN ALC, ACETONE, CHLOROFORM, SLIGHTLY SOL IN ETHER, Solubility in water: very good | |
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Color/Form |
COLORLESS CRYSTALS | |
CAS No. |
121-54-0, 5929-09-9 | |
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Melting Point |
327 to 331 °F (NTP, 1992), 164-166 °C (HOT STAGE), EUTECTIC TEMP: PHENANTHRENE 86 °C; BENZANTHRENE 98 °C, 160-165 °C | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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Min. plausibility | 0.01 |
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